molecular formula C39H26N8O2 B3087474 2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole CAS No. 1174006-45-1

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B3087474
CAS No.: 1174006-45-1
M. Wt: 638.7 g/mol
InChI Key: RYTUDCZDAVNDOI-UHFFFAOYSA-N
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Description

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole is a complex organic compound that features a unique structure combining fluorene and oxadiazole moieties with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of oxadiazole rings through cyclization reactions. The pyridine rings are then attached via coupling reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: The compound has potential as a pharmacophore in drug discovery, particularly for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to proteins, nucleic acids, or other biomolecules, altering their function and activity. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylpyrido[2,3-g]quinoline: Another complex organic compound with a similar structure but different functional groups.

    2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide: A compound with a similar core structure but different substituents.

Uniqueness

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole is unique due to its combination of fluorene and oxadiazole moieties with pyridine rings. This structure imparts specific electronic and steric properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[9,9-dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H26N8O2/c1-39(2)27-21-23(35-44-46-37(48-35)33-13-7-11-31(42-33)29-9-3-5-19-40-29)15-17-25(27)26-18-16-24(22-28(26)39)36-45-47-38(49-36)34-14-8-12-32(43-34)30-10-4-6-20-41-30/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTUDCZDAVNDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=CC=CC=N5)C6=C1C=C(C=C6)C7=NN=C(O7)C8=CC=CC(=N8)C9=CC=CC=N9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119297
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174006-45-1
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174006-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole

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